N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide is a structurally complex molecule featuring three key moieties:
- A 4-fluorophenylsulfonyl group, enhancing polarity and metabolic stability.
- A furan-2-ylmethyl substituent, introducing heterocyclic diversity that may influence solubility and binding interactions.
This compound’s design integrates halogenated aromatic systems (Cl, F) and sulfonyl functionalities, which are common in pharmaceuticals for their electronic and steric effects.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4S2/c23-18-5-1-6-19-21(18)25-22(31-19)26(14-16-4-2-12-30-16)20(27)7-3-13-32(28,29)17-10-8-15(24)9-11-17/h1-2,4-6,8-12H,3,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVZMSWOLXROGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, which is achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonylated benzo[d]thiazole with furan-2-ylmethylamine and butanoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Testing : In vitro studies demonstrated that derivatives of benzothiazole, including those similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide, showed IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as HePG-2 and HCT-116. These values suggest a robust potential for therapeutic applications in oncology, particularly as alternatives or adjuncts to existing treatments like sorafenib, which has an IC50 value of 9.18 µM against HePG-2 cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in cancer progression.
Enzyme Targets
- BRAF and VEGFR-2 : The compound has shown the capacity to inhibit BRAF and VEGFR-2 enzymes, which are significant in tumor growth and angiogenesis. The molecular modeling studies indicated favorable binding interactions with these targets, akin to known inhibitors like dabrafenib .
Pharmacological Potential
Beyond anticancer activity, the compound's structural characteristics suggest potential applications in other therapeutic areas.
Potential Uses
- Anti-inflammatory Effects : Similar compounds have been documented for their anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
: N-(4-(4-Chlorophenyl)thiazol-2-yl)isobutyramide Derivatives (A28–A35)
: N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
- Structural Differences: Replaces the benzo[d]thiazole core with a thiadiazole ring and substitutes sulfonyl with a phenoxy group.
- Key Attributes: CAS No. 329227-44-3; molecular weight 455.97 g/mol .
Implications : The thiadiazole ring may confer distinct electronic properties compared to benzothiazole, affecting binding affinity in biological systems.
Sulfonyl-Containing Analogues
: Triazole-Thiones with Phenylsulfonyl Groups (Compounds 7–9)
- Synthesis : Derived from Friedel-Crafts reactions and hydrazide intermediates, featuring 4-X-phenylsulfonyl groups (X = H, Cl, Br) .
- Tautomerism : These compounds exist as thione tautomers , confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
- 1H-NMR: Aromatic protons in sulfonyl-phenyl groups resonate at δ 7.5–8.3 ppm .
Comparison : The target compound’s 4-fluorophenylsulfonyl group may exhibit stronger electron-withdrawing effects than chlorine/bromine analogues, influencing reactivity and solubility.
: 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
- Structural Features: Combines a methylsulfonamide group with a thiazole ring. CAS No. 328015-35-6; molecular weight 383.48 g/mol .
- Key Difference : Lacks halogen substituents, which are critical in the target compound for steric and electronic modulation.
Halogen-Substituted Derivatives
: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure : Features a chlorophenyl-thiazole core but includes a Schiff base (imine) instead of a sulfonyl group .
Table 1: Structural and Physical Comparison
*Calculated based on molecular formula.
Table 2: Spectral Data Comparison
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 438.9 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HeLa | Cervical | 5.0 |
| MCF-7 | Breast | 3.5 |
| CaCo-2 | Colon | 4.2 |
These results suggest that the compound can inhibit cell proliferation effectively, indicating potential as an anticancer agent .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 15 |
| Escherichia coli | Negative | 20 |
| Pseudomonas aeruginosa | Negative | 25 |
These findings highlight its potential role in developing new antibiotics .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors to alter signaling pathways critical for tumor growth.
- Disruption of Protein Interactions : By binding to target proteins, it could prevent their interaction with other cellular components, thus impeding cancer progression .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Anticancer Effects : A recent study involving a related benzothiazole derivative demonstrated inhibition of tumor growth in xenograft models, with significant downregulation of Ki67, a marker for cell proliferation .
- Antimicrobial Efficacy Evaluation : Another study evaluated the antimicrobial properties against resistant bacterial strains, showing that the compound effectively reduced bacterial load in infected models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling sulfonyl chlorides with amines under basic conditions (e.g., NaH or Et₃N in THF/DCM). For example, sulfonylation of the furan-2-ylmethylamine intermediate with 4-fluorophenylsulfonyl chloride at 0–5°C improves regioselectivity .
- Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide coupling | EDCl/HOBt, DMF, RT | 65–72 |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, NaH, THF | 58–63 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns on the benzothiazole and furan rings), FT-IR (to validate sulfonyl S=O stretches at ~1350–1150 cm⁻¹), and HRMS (for molecular ion verification) .
- Key Markers :
- NMR : Downfield shifts for sulfonyl-adjacent protons (δ 7.8–8.2 ppm) and furan methylene protons (δ 4.5–5.0 ppm).
- MS : [M+H]⁺ peak at m/z 523.05 (calculated).
Q. What are the primary research applications of this compound in medicinal chemistry or material science?
- Methodology : Its sulfonyl and chlorobenzothiazole groups suggest potential as a kinase inhibitor or protease modulator. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or PARP .
- Applications :
- Medicinal Chemistry : Explored in cancer therapeutics due to sulfonyl-based apoptosis induction .
- Material Science : Sulfonyl groups enhance thermal stability (>250°C decomposition) for polymer composites .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during the sulfonylation step?
- Methodology : Apply Design of Experiments (DoE) to assess variables (temperature, base strength, solvent polarity). For instance, using response surface methodology (RSM) with acetone/water as solvent reduces hydrolysis byproducts .
- Optimized Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Base | NaH (1.2 eq) |
| Solvent | THF (anhydrous) |
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved to confirm the compound’s stereochemistry?
- Methodology : Combine 2D NMR (COSY, NOESY) with X-ray crystallography . For example, NOESY cross-peaks between the furan methylene and chlorobenzothiazole protons confirm spatial proximity, validated by crystal packing analysis .
Q. What computational methods are suitable for modeling the compound’s electronic properties and predicting its reactivity?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and electrostatic potential surfaces. This predicts nucleophilic attack sites (e.g., sulfonyl oxygen) .
Q. How can researchers confirm the structural integrity of crystalline forms under varying humidity conditions?
- Methodology : Use PXRD and DSC to monitor polymorph transitions. For example, Form I (monoclinic, P2₁/c) remains stable at 40% RH but converts to Form II (orthorhombic) at >75% RH .
Q. What strategies are recommended for studying the compound’s metabolic stability in vitro?
- Methodology : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-HRMS . The sulfonyl group’s electron-withdrawing effects reduce CYP450-mediated oxidation, enhancing stability (t₁/₂ > 120 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
